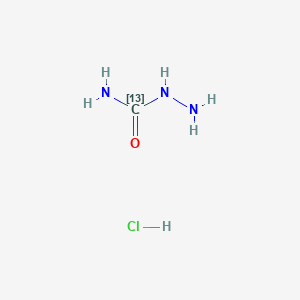

Hydrazinecarboxamide-13C Monohydrochloride

CAS No.: 201996-18-1

Cat. No.: VC2903527

Molecular Formula: CH6ClN3O

Molecular Weight: 112.52 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 201996-18-1 |

|---|---|

| Molecular Formula | CH6ClN3O |

| Molecular Weight | 112.52 g/mol |

| IUPAC Name | amino(13C)urea;hydrochloride |

| Standard InChI | InChI=1S/CH5N3O.ClH/c2-1(5)4-3;/h3H2,(H3,2,4,5);1H/i1+1; |

| Standard InChI Key | XHQYBDSXTDXSHY-YTBWXGASSA-N |

| Isomeric SMILES | [13C](=O)(N)NN.Cl |

| SMILES | C(=O)(N)NN.Cl |

| Canonical SMILES | C(=O)(N)NN.Cl |

Introduction

Chemical Structure and Properties

Molecular Identification

Hydrazinecarboxamide-13C Monohydrochloride is identified by its unique CAS registry number 201996-18-1. The compound features an isotopically enriched carbon-13 atom, which distinguishes it from regular semicarbazide hydrochloride and allows for specialized applications in analytical and research settings. Its molecular formula is CH6ClN3O, with the carbon atom being a 13C isotope rather than the more common 12C isotope. The compound's IUPAC name is amino(13C)urea;hydrochloride, highlighting its structural relationship to urea derivatives.

Applications in Research and Industry

Role in Organic Synthesis

Hydrazinecarboxamide-13C Monohydrochloride serves as a crucial intermediate in organic synthesis, particularly in the preparation of isotopically labeled compounds. Its primary documented application is as a precursor in the synthesis of 1-Amino Hydantoin-13C3, which is an important metabolite of Nitrofuran compounds . This synthetic utility makes it valuable for researchers developing analytical methods for detecting and quantifying various organic compounds, especially those with health and environmental implications.

The compound's reactivity profile enables it to participate in various condensation reactions, making it useful for introducing isotopic labels into larger molecular structures. These labeled products can then serve as internal standards in analytical methods or as tools for mechanistic studies in chemical and biochemical research.

Metabolic Studies Applications

One of the most significant applications of Hydrazinecarboxamide-13C Monohydrochloride is in metabolic studies, where its isotopic labeling provides a valuable tool for tracking metabolic pathways. The 13C label allows researchers to follow the fate of carbon atoms through biochemical transformations, providing insights into metabolic mechanisms and pathways.

Comparison with Related Compounds

Semicarbazide Hydrochloride

Semicarbazide hydrochloride is structurally similar to Hydrazinecarboxamide-13C Monohydrochloride but lacks the isotopic labeling. It has a molecular formula of CH6ClN3O (compared to CH6ClN3O with a 13C for the isotopically labeled compound) and a slightly different molecular weight of 111.53 g/mol (compared to 112.52 g/mol for the 13C variant).

Functionally, semicarbazide hydrochloride is used as a urease substrate and monoamine oxidase (MAO) inhibitor. It is also known for its role in forming semicarbazones, which are useful in identifying and separating carbonyl compounds. These applications overlap somewhat with those of the isotopically labeled compound, but the latter is specifically chosen when isotopic tracing capabilities are required.

Hydrazine Hydrochloride

Hydrazine hydrochloride (molecular formula HClN2H4, molecular weight 68.506 g/mol) represents a structurally simpler relative of Hydrazinecarboxamide-13C Monohydrochloride. It lacks the carbonyl group and the isotopic labeling that characterize the latter compound.

This compound is commonly used in organic synthesis and has a melting point of approximately 89°C. The structural and functional differences between these compounds highlight the specialized nature of Hydrazinecarboxamide-13C Monohydrochloride and its specific applications in isotopic labeling studies.

Research Findings and Future Perspectives

Current Research Applications

Current research utilizing Hydrazinecarboxamide-13C Monohydrochloride is primarily focused on its utility in synthesizing labeled compounds for metabolic studies. The compound's isotopic labeling allows researchers to trace metabolic pathways and products, providing insights into the metabolism of Nitrofuran derivatives and related compounds.

Research findings have demonstrated the value of isotopically labeled standards in improving the accuracy and reliability of analytical methods for detecting environmental and food contaminants. By incorporating 13C-labeled reference materials, researchers can account for matrix effects and ensure accurate quantification in complex samples.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume